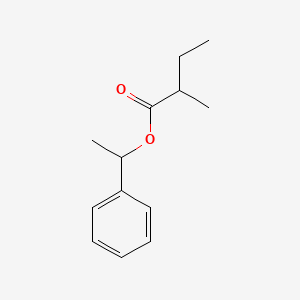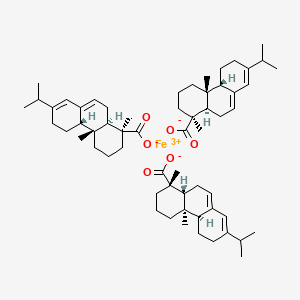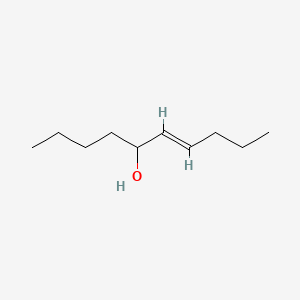![molecular formula C15H9F6NO B12641807 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a compound that features two trifluoromethyl groups attached to a benzamide structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction may produce trifluoromethyl-substituted benzylamines.
科学研究应用
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as increased resistance to degradation.
作用机制
The mechanism of action of 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Trifluoromethane: A simple compound with a single trifluoromethyl group.
1,1,1-Trifluoroethane: Contains a trifluoromethyl group attached to an ethane backbone.
Hexafluoroacetone: Features two trifluoromethyl groups attached to a carbonyl group.
Uniqueness
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to its dual trifluoromethyl groups attached to a benzamide structure. This configuration imparts distinct chemical properties, such as increased electronegativity and stability, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
属性
分子式 |
C15H9F6NO |
|---|---|
分子量 |
333.23 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)9-5-7-10(8-6-9)22-13(23)11-3-1-2-4-12(11)15(19,20)21/h1-8H,(H,22,23) |
InChI 键 |
DXQJOGUCDZIHGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


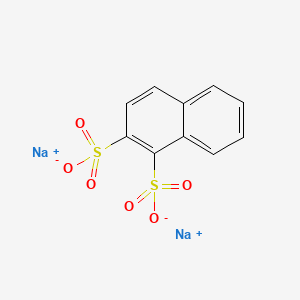

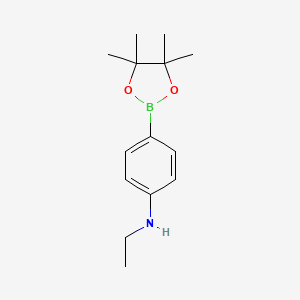
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
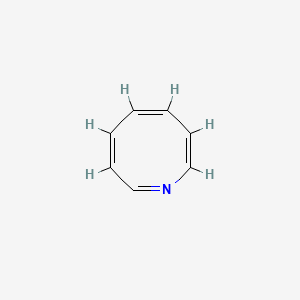
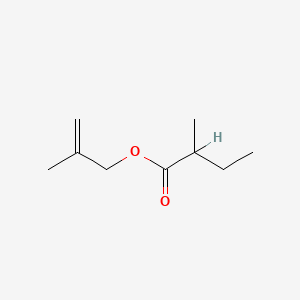
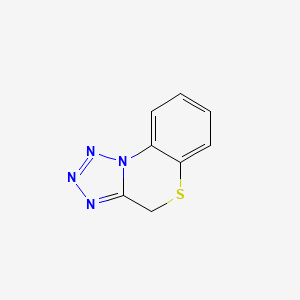


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
